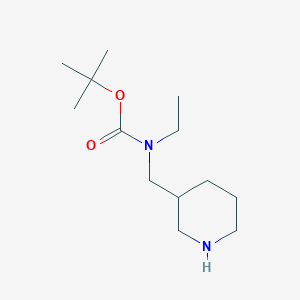

tert-Butyl ethyl(piperidin-3-ylmethyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

tert-Butyl ethyl(piperidin-3-ylmethyl)carbamate is a chemical compound with the molecular formula C12H24N2O2. It is a carbamate derivative, which is often used in organic synthesis and pharmaceutical research. The compound is known for its stability and versatility in various chemical reactions.

Mechanism of Action

Target of Action

Similar compounds have been suggested to interact with bacterial cytoplasmic membranes .

Mode of Action

It’s suggested that similar compounds may cause depolarization of the bacterial cytoplasmic membrane, leading to a dissipation of the bacterial membrane potential .

Biochemical Pathways

The depolarization of the bacterial cytoplasmic membrane could potentially disrupt essential cellular processes, leading to bacterial cell death .

Result of Action

Based on its proposed mode of action, it could potentially lead to bacterial cell death .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ethyl(piperidin-3-ylmethyl)carbamate typically involves the reaction of tert-butyl chloroformate with ethyl(piperidin-3-ylmethyl)amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ethyl(piperidin-3-ylmethyl)carbamate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

tert-Butyl ethyl(piperidin-3-ylmethyl)carbamate has a wide range of applications in scientific research:

Chemistry: Used as a protecting group for amines in peptide synthesis.

Biology: Employed in the study of enzyme inhibitors and receptor ligands.

Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs.

Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

- tert-Butyl (2-piperidin-3-ylethyl)carbamate

- tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride

- tert-Butyl (4-aminocyclohexyl)carbamate

Uniqueness

tert-Butyl ethyl(piperidin-3-ylmethyl)carbamate is unique due to its specific structure, which provides stability and reactivity in various chemical environments. Its versatility in undergoing different types of reactions and its applications in multiple fields make it a valuable compound in scientific research and industrial applications.

Biological Activity

Tert-butyl ethyl(piperidin-3-ylmethyl)carbamate is a synthetic organic compound characterized by its unique structure, which includes a tert-butyl group, a piperidine ring, and an ethyl carbamate substituent. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antibacterial and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H22N2O2, with a molecular weight of approximately 238.33 g/mol. The presence of the piperidine ring contributes to its biological activity, as piperidine derivatives are known for their roles in various pharmacological effects.

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets, such as enzymes or receptors. The compound's structure allows it to bind to active sites, influencing various biological pathways. Preliminary studies suggest that this compound may interact with bacterial cell membranes or specific enzymatic pathways involved in bacterial survival and replication.

Antibacterial Activity

Recent research indicates that this compound exhibits significant antibacterial properties, particularly against Gram-positive bacteria. It shows strong bactericidal activity against drug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus faecium. Its efficacy is noted at low concentrations comparable to established antibiotics, making it a promising candidate for further pharmacological development .

Case Studies

-

Study on Antibacterial Efficacy :

A study evaluated the antibacterial activity of this compound against various bacterial strains. The results demonstrated that the compound had an Minimum Inhibitory Concentration (MIC) of 0.5 µg/mL against MRSA and 1 µg/mL against Vancomycin-resistant Enterococcus faecium, indicating potent antibacterial properties. -

Mechanistic Insights :

Another investigation focused on the mechanism of action of the compound. It was found that the compound disrupts bacterial cell membrane integrity, leading to cell lysis and death. This was corroborated by electron microscopy images showing significant morphological changes in treated bacterial cells compared to untreated controls .

Comparative Biological Activity Table

| Compound Name | MIC (µg/mL) | Target Bacteria | Mechanism of Action |

|---|---|---|---|

| This compound | 0.5 | MRSA | Disruption of cell membrane integrity |

| Tert-butyl (4-(ethylcarbamoyl)piperidin-3-yl)carbamate | 1 | Vancomycin-resistant Enterococcus faecium | Disruption of cell membrane integrity |

| Established Antibiotic (e.g., Vancomycin) | 2 | MRSA | Inhibition of cell wall synthesis |

Research Applications

The compound has several applications in scientific research:

- Medicinal Chemistry : Its ability to combat resistant bacterial strains positions it as a valuable candidate in pharmaceutical research aimed at addressing antibiotic resistance.

- Biological Pathways Study : The structural features allow for its use in studying biological pathways and interactions, potentially leading to the discovery of new therapeutic agents.

Properties

IUPAC Name |

tert-butyl N-ethyl-N-(piperidin-3-ylmethyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2/c1-5-15(12(16)17-13(2,3)4)10-11-7-6-8-14-9-11/h11,14H,5-10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXQBAFPDAGXQOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1CCCNC1)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.